Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate
CAS No.:
Cat. No.: VC17670302
Molecular Formula: C6H2BrClFNaO2S
Molecular Weight: 295.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2BrClFNaO2S |
|---|---|
| Molecular Weight | 295.49 g/mol |
| IUPAC Name | sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate |
| Standard InChI | InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | HLWYYSSFPAXETJ-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is C₆H₂BrClFNaO₂S, derived from its parent sulfonic acid or sulfonyl chloride via reduction and subsequent salt formation. The structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 6, and 4, respectively, with a sulfinate group (-SO₂O⁻Na⁺) at position 1 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 304.45 g/mol |
| SMILES | [O-]S(=O)C1=C(C(=C(C=C1F)Cl)Br |
| InChI Key | NMOMSMGEQDLXJG-UHFFFAOYSA-N |
| Charge | Anionic (Na⁺ counterion) |
The sulfinate group’s electronic effects (e.g., electron-withdrawing nature) influence the reactivity of the aromatic ring, directing further substitution reactions to specific positions .
Synthesis and Reaction Pathways
Precursor Derivation
The compound is likely synthesized from 2-bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride (CID 15725380) , a precursor with a sulfonyl chloride (-SO₂Cl) group. Reduction of the sulfonyl chloride to sulfinate can be achieved via:
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Stepwise reduction using sodium sulfite (Na₂SO₃) in aqueous media.
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Metal-mediated reactions (e.g., Zn/HCl), though halogen stability must be ensured to prevent dehalogenation .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Bromo-6-chloro-4-fluorobenzenesulfonyl chloride, Na₂SO₃, H₂O, 25°C | Sulfinate formation via Cl⁻ displacement |
| 2 | pH adjustment, Na⁺ exchange | Precipitation of sodium salt |
This pathway parallels the synthesis of aryl bromides from anilines, as seen in the Sandmeyer reaction .
Physicochemical Properties
Predicted Properties
Using analog data from 1-bromo-4-fluorobenzene and 2-bromo-6-chloro-4-fluoroaniline , key properties are extrapolated:
Table 3: Physicochemical Profile
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | 120–125°C | Analog comparison |
| Water Solubility | ~150 mg/L (25°C) | QSPR modeling |
| Log Kow | 2.8–3.1 | EPI Suite™ |
| Vapor Pressure | 0.02 mmHg (25°C) | Group contribution method |
The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited volatility due to ionic character .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Polyhalogenated sulfinates serve as precursors to sulfone derivatives in drug discovery. For instance, 1-bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) is a building block for brilanestrant, a breast cancer therapeutic . The sulfinate’s reactivity enables:
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Suzuki-Miyaura couplings for biaryl synthesis.
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Nucleophilic aromatic substitutions to introduce amines or alkoxides .
Catalysis and Material Science
Sulfinate salts are employed as sulfinating agents in transition-metal-catalyzed reactions, facilitating C–S bond formation in heterocycles .
| Hazard | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | P280: Wear protective gloves |
| Eye Irritation | Category 2 | P305+P351+P338: Rinse eyes |
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